2-Chloro-3-methylbenzene-1,4-diamine
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Overview
Description
2-Chloro-3-methylbenzene-1,4-diamine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, a chlorine atom at the 2 position, and a methyl group at the 3 position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylbenzene-1,4-diamine can be synthesized through several methods. One common approach involves the nitration of 2-chloro-3-methylbenzene, followed by reduction of the nitro groups to amino groups. Another method involves the direct chlorination of 3-methylbenzene-1,4-diamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the diazotization of this compound followed by reduction. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines .
Scientific Research Applications
2-Chloro-3-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbenzene-1,4-diamine involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylbenzene-1,3-diamine
- 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
- 2-Chloro-5-methylbenzene-1,4-diamine
Uniqueness
2-Chloro-3-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
2-chloro-3-methylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYHDWNPLXOBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89856-66-6 |
Source
|
Record name | 2-chloro-3-methylbenzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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